L-Cysteine, S-methyl-, hydrochloride
Description
Structural Characterization
Molecular Architecture and Crystallographic Properties
IUPAC Nomenclature and Systematic Identification
The IUPAC name of L-Cysteine, S-methyl-, hydrochloride is (2R)-2-amino-3-methylsulfanylpropanoic acid; hydrochloride . Key identifiers include:
| Property | Value |
|---|---|
| Molecular formula | C₄H₁₀ClNO₂S |
| Molecular weight | 171.65 g/mol |
| CAS number | 88196573 |
| Parent compound CID | 24417 (S-Methylcysteine) |
| SMILES | CSCC@@HN.Cl |
| InChIKey | JFNYIBJHUZRRSK-DFWYDOINSA-N |
The compound exists as a zwitterion in solid-state forms, with the carboxylate group deprotonated and the amino group protonated, forming an internal salt with the chloride counterion.
X-ray Diffraction Analysis of Crystal Packing
While direct crystallographic data for this compound are not explicitly reported in the provided sources, insights can be drawn from related cysteine derivatives:
Hydrogen Bonding Networks :
- The amino group (NH₃⁺) forms ionic interactions with the chloride ion (Cl⁻).
- The carboxylate group (COO⁻) participates in intermolecular hydrogen bonds with adjacent water molecules or other polar groups.
- The methylthio (-SMe) side chain may adopt orientations that minimize steric hindrance, potentially leading to a gauche conformation (N–C–C–S dihedral angle ~70–85°).
Crystal Symmetry :
Orthorhombic or monoclinic arrangements are plausible, analogous to L-cysteine polymorphs. For example, L-cysteine typically crystallizes in P2₁2₁₂₁ (orthorhombic) or P2₁ (monoclinic) space groups, with unit cell parameters influenced by hydrogen bonding and side-chain orientations.
Conformational Analysis Through Computational Modeling
Quantum chemistry simulations and spectroscopic studies reveal conformational preferences of S-methylcysteine derivatives:
Key Findings :
- Gas-Phase Dominance : The C5-C6γ conformation is stabilized by dual NH···O and NH···S interactions, observed via IR and UV laser spectroscopy.
- Solution Dynamics : In polar solvents, β-turn structures prevail, driven by solvent-mediated stabilization of NH···O interactions.
- Side-Chain Flexibility : The methylthio group’s rotational freedom allows adaptation to different hydrogen-bonding environments, contrasting with rigid cyclic analogs like thietane.
Properties
IUPAC Name |
(2R)-2-amino-3-methylsulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNYIBJHUZRRSK-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Alkylation of L-Cysteine
The direct alkylation of L-cysteine with methylating agents represents the most straightforward route to S-methyl-L-cysteine. This method involves reacting L-cysteine with methyl iodide (CH₃I) or dimethyl sulfate in an alkaline aqueous medium. The reaction proceeds via nucleophilic substitution, where the thiol group (-SH) of cysteine attacks the electrophilic methyl group.
Reaction Conditions:
- Solvent: Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) solution.
- Temperature: 25–40°C.
- Molar Ratio: 1:1.2 (L-cysteine to methylating agent).
Challenges and Solutions:
- Racemization: Prolonged exposure to alkaline conditions risks racemization of L-cysteine. To mitigate this, the reaction is conducted under nitrogen atmosphere and limited to 2–4 hours.
- Byproducts: Excess methylating agent may lead to over-alkylation. Quenching with dilute HCl ensures termination at the mono-methylated stage.
Purification:
The crude product is acidified to pH 2–3 using hydrochloric acid, precipitating S-methyl-L-cysteine hydrochloride. Recrystallization from water-ethanol mixtures (4:1 v/v) yields white crystals with >98% purity.
Enzymatic Synthesis Using Tryptophan Synthase
Adapted from the enzymatic synthesis of L-cysteine (Patent GB2174390A), this method leverages tryptophan synthase to catalyze the conversion of β-substituted L-alanine derivatives into S-methyl-L-cysteine.
Reaction Scheme:
$$
\text{β-Chloro-L-alanine} + \text{NaSCH}_3 \xrightarrow{\text{Tryptophan Synthase}} \text{S-Methyl-L-cysteine} + \text{NaCl}
$$
Optimized Parameters:
- pH: 8.0–8.5 (Tris-HCl buffer).
- Temperature: 35°C.
- Cofactor: 0.1 mM pyridoxal phosphate (PLP).
Advantages:
- Stereospecificity: The enzyme ensures exclusive formation of the L-enantiomer, avoiding racemic mixtures.
- Yield: Batch reactions achieve 95–98 mM product concentration after 24 hours.
Limitations:
- Substrate Cost: β-Chloro-L-alanine is more expensive than L-cysteine.
- Enzyme Stability: Tryptophan synthase requires careful pH control to maintain activity.
Protection/Deprotection Strategies
Inspired by S-acetamidomethyl (Acm) protection methodologies, this route introduces a methyl group via transient thiol protection.
Steps:
- Protection: React L-cysteine with N-(hydroxymethyl)acetamide under mercury(II) ion catalysis to form S-acetamidomethyl-L-cysteine.
- Methylation: Replace the Acm group with a methyl group using methyl triflate.
- Deprotection: Remove residual protecting groups via acidic hydrolysis (HCl, 6N).
Critical Data:
Drawbacks:
- Toxicity: Mercury catalysts pose environmental and safety risks.
- Complexity: Multiple steps increase processing time and cost.
Resolution of Racemic Mixtures
S-Methyl-DL-cysteine, synthesized via non-stereoselective alkylation, is resolved into enantiomers using chiral column chromatography or enzymatic cleavage.
Chromatographic Resolution:
- Column: Chiralpak IA (cellulose tris-3,5-dimethylphenylcarbamate).
- Eluent: Hexane/isopropanol (70:30) + 0.1% trifluoroacetic acid.
- Outcome: >99% enantiomeric excess (ee) for L-isomer.
Enzymatic Resolution:
- Enzyme: L-Aminoacylase hydrolyzes S-methyl-D-cysteine, leaving the L-enantiomer intact.
- Conditions: pH 7.0, 37°C, 12-hour incubation.
Hydrochloride Salt Formation
The final step in all methods involves converting S-methyl-L-cysteine to its hydrochloride salt.
Procedure:
- Dissolve S-methyl-L-cysteine in minimal deionized water.
- Add concentrated HCl dropwise to pH 1.5–2.0.
- Precipitate the product by adding ethanol (4 volumes).
- Filter and dry under vacuum at 40°C.
Quality Control:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chemical Alkylation | 85–90 | 98 | Cost-effective | Racemization risk |
| Enzymatic Synthesis | 95 | 99 | High stereospecificity | Substrate cost |
| Protection/Deprotection | 75 | 99 | Versatile | Toxic reagents |
| Racemic Resolution | 70 | 99 | Scalable | Low yield |
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, S-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced back to its thiol form from disulfides.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various alkylated cysteine derivatives.
Scientific Research Applications
L-Cysteine, S-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function, as well as its involvement in redox reactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives
Mechanism of Action
The mechanism of action of L-Cysteine, S-methyl-, hydrochloride involves its ability to participate in redox reactions due to the presence of the thiol group. This allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, it can interact with various molecular targets, including enzymes and proteins, influencing their activity and stability .
Comparison with Similar Compounds
Research Findings and Data
Antimycotic Activity
- L-Cysteine hydrochloride monohydrate demonstrates broad-spectrum antifungal activity against dermatophytes (e.g., Microsporum gypseum), with MIC values of 0.4–0.5% .
- Comparatively, S-Methyl-L-cysteine shows weaker antimicrobial effects but is effective in reducing oxidative stress in parasitic infections .
Biological Activity
L-Cysteine, S-methyl-, hydrochloride (often referred to as S-methyl-L-cysteine or SMC) is a sulfur-containing amino acid derivative that has garnered attention for its biological activities, particularly in antioxidant defense, metabolic regulation, and potential therapeutic applications. This article explores the biological activity of S-methyl-L-cysteine, detailing its mechanisms of action, effects on various biological systems, and relevant research findings.
S-methyl-L-cysteine is characterized by its molecular formula and a molecular weight of approximately 135.18 g/mol. It acts as a substrate for methionine sulfoxide reductase A (MSRA), an enzyme involved in the antioxidant defense system. By participating in redox reactions, SMC helps maintain cellular redox balance and protect against oxidative stress, which is implicated in various diseases including diabetes and neurodegenerative disorders .
Biological Activities
1. Antioxidant Effects
Research indicates that S-methyl-L-cysteine exhibits significant antioxidant properties. In a study involving male Wistar rats fed a high-fructose diet, administration of SMC (100 mg/kg body weight/day) resulted in reduced levels of malondialdehyde (a marker of oxidative stress) and increased antioxidant enzyme activities such as glutathione peroxidase and catalase . The results demonstrated that SMC could effectively mitigate oxidative stress and inflammation associated with metabolic syndrome.
2. Anti-Inflammatory Effects
SMC has also been shown to exert anti-inflammatory effects. In the aforementioned rat study, treatment with SMC led to decreased levels of tumor necrosis factor-alpha (TNF-α), suggesting a reduction in systemic inflammation . This property may have implications for conditions characterized by chronic inflammation.
3. Neuroprotective Properties
Emerging research points to the neuroprotective effects of SMC. It has been suggested that compounds similar to SMC can reverse opioid-induced respiratory depression without compromising analgesic effects . This indicates potential applications in pain management therapies where respiratory side effects are a concern.
Table 1: Summary of Key Studies on S-Methyl-L-Cysteine
Clinical Implications
The biological activities of S-methyl-L-cysteine suggest several clinical implications:
- Metabolic Disorders : Given its ability to improve insulin sensitivity and reduce oxidative stress, SMC may be beneficial for individuals with metabolic syndrome or type 2 diabetes.
- Pain Management : Its neuroprotective properties could make SMC a valuable adjunct in pain management protocols, particularly for patients requiring opioid therapy.
- Infectious Diseases : The ability to ameliorate damage from infections like cryptosporidiosis highlights its potential role in treating gastrointestinal diseases.
Q & A
Basic Research Questions
Q. What are the key physicochemical differences between L-Cysteine and L-Cysteine Hydrochloride, and how do these properties influence experimental design?
- Answer : L-Cysteine Hydrochloride is a salt form of L-Cysteine, stabilized by hydrochloric acid (HCl). Its enhanced solubility in water (due to ionic dissociation) and stability against oxidation make it preferable for aqueous-phase experiments, such as cell culture media preparation or drug formulation . For example, its high solubility (>100 mg/mL) allows precise dosing in bioavailability studies, whereas free L-Cysteine requires organic solvents or pH adjustments. Stability studies show L-Cysteine Hydrochloride retains >95% purity after 6 months at 4°C, while free L-Cysteine degrades due to disulfide bond formation .
Q. How can researchers validate the purity and ionic form of L-Cysteine Hydrochloride in synthetic or biological matrices?
- Answer : Analytical methods include:
- HPLC with UV detection (λ = 220 nm) using a C18 column and mobile phase of 0.1% trifluoroacetic acid/acetonitrile (95:5 v/v) .
- Raman spectroscopy to distinguish zwitterionic vs. charged forms via S-H (2550 cm⁻¹) and COO⁻ (1400 cm⁻¹) vibrational modes .
- Titration assays (e.g., Ellman’s reagent) to quantify free thiol groups, critical for verifying reduced (active) vs. oxidized (inactive) states .
Advanced Research Questions
Q. How does the zwitterionic form of L-Cysteine Hydrochloride influence chemisorption on bimetallic surfaces, and what methodological approaches resolve contradictory data in adsorption studies?
- Answer : At pH 7–9, L-Cysteine Hydrochloride exists as a zwitterion (NH₃⁺-CH-COO⁻), enabling Ag-S bond formation on Cu-Ag microparticles via thiolate bridges. Contradictions in adsorption capacity (e.g., 10⁻³ vs. 10⁻⁶ mol/L) arise from ionic competition. A Tukey-Kramer statistical analysis (critical range = 0.014) confirms no significant difference in adsorption at 10⁻⁴–10⁻⁶ mol/L, suggesting surface saturation limits . Table 1 summarizes chemisorption parameters:
| Parameter | Value (pH 7) | Method | Reference |
|---|---|---|---|
| Adsorption capacity | 0.72 µmol/m² | Spectrophotometry (λ=450 nm) | |
| Bond energy (Ag-S) | 210 kJ/mol | Raman spectroscopy |
Q. What mechanisms explain L-Cysteine Hydrochloride’s dual role as a pro-oxidant and antioxidant in cellular models, and how can experimental conditions mitigate confounding results?
- Answer : At low concentrations (≤1 mM), it acts as an antioxidant by scavenging ROS via glutathione synthesis. At high concentrations (>5 mM), it generates H₂S, which inhibits mitochondrial Complex IV, inducing oxidative stress. To resolve contradictions:
- Use N-acetylcysteine (NAC) as a control to isolate thiol-specific effects.
- Monitor intracellular H₂S levels with fluorescent probes (e.g., SF7-AM) .
- Standardize cell culture media (e.g., DMEM vs. RPMI-1640) to avoid Cu²⁺/Fe³⁺-catalyzed oxidation .
Q. How can L-Cysteine Hydrochloride enhance drug permeation in transdermal formulations, and what analytical techniques validate its efficacy?
- Answer : Conjugation with polymers (e.g., sodium alginate) improves mucoadhesion and permeation. For example:
- Ropinirole hydrochloride permeation increased by 3.2-fold when co-administered with sodium alginate-L-Cysteine Hydrochloride conjugate (optimized via Box-Behnken experimental design) .
- Validate using Franz diffusion cells with ex vivo porcine skin and LC-MS quantification .
Methodological Challenges and Solutions
Q. What are the best practices for synthesizing S-methyl-L-Cysteine Hydrochloride derivatives, and how can side reactions be minimized?
- Answer : Key steps include:
- Protection of thiol groups : Use tert-butyl disulfide (TBD) to prevent undesired S-S bond formation.
- Methylation : React with methyl iodide in anhydrous DMF at 4°C (yield >85%) .
- Purification : RP-HPLC (C4 column, 0.1% TFA/ACN gradient) to separate isomers .
Q. How do researchers reconcile discrepancies in L-Cysteine Hydrochloride’s role in food matrix studies (e.g., aldehyde suppression vs. cytotoxicity)?
- Answer : Dose-dependent effects require strict optimization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
